5-Bromoisatin

Description

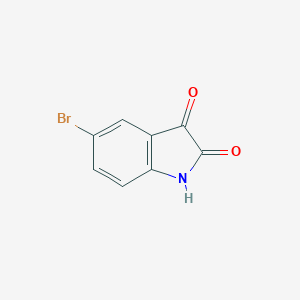

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVCESWADCIXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236037 | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-48-9 | |

| Record name | 5-Bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisatin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, an indole derivative, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive bromine atom and a bicyclic isatin core, makes it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is systematically named 5-bromo-1H-indole-2,3-dione. Its chemical structure consists of an indole ring system with a bromine atom substituted at the 5-position and two carbonyl groups at the 2- and 3-positions.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 5-bromo-1H-indole-2,3-dione | [1] |

| CAS Number | 87-48-9 | [2] |

| Molecular Formula | C₈H₄BrNO₂ | [2] |

| Molecular Weight | 226.03 g/mol | [2] |

| Appearance | Orange to red crystalline powder | [3][4] |

| Melting Point | 247-253 °C (decomposes) | [2][4][5] |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and acetone; sparingly soluble in ethanol and water. | [2][3][4] |

| pKa | 8.74 ± 0.20 (Predicted) | [4] |

Synthesis and Purification

Synthetic Routes

This compound is most commonly synthesized through the direct bromination of isatin. Several brominating agents can be employed for this electrophilic aromatic substitution, with the choice of reagent influencing the reaction conditions and yield.

One efficient method involves the use of Pyridinium bromochromate (PBC) in glacial acetic acid. This method offers high regioselectivity for the 5-position, a short reaction time, and a high yield.[6] Other reported methods include the use of N-bromosuccinimide or N-halosaccharins in the presence of silica.[5][6]

Experimental Protocol: Synthesis of this compound using Pyridinium Bromochromate

This protocol is adapted from a reported efficient method for the preparation of 5-bromoisatins.[6]

Materials:

-

Isatin

-

Pyridinium bromochromate (PBC)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend pyridinium bromochromate (1.2 equivalents) in glacial acetic acid.

-

Add a solution of isatin (1 equivalent) in a minimal amount of glacial acetic acid to the suspension.

-

Heat the reaction mixture on a water bath with constant stirring. The reaction is typically complete within 20 minutes.[6]

-

After completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield orange to red needles.[5][6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring. For this compound, the spectrum typically exhibits a doublet around δ 6.88 ppm, a doublet around δ 7.66 ppm, and a doublet of doublets around δ 7.74 ppm, corresponding to the protons at the 7, 4, and 6 positions, respectively.[6]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the eight carbon atoms, including the two characteristic carbonyl carbons of the isatin core.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching, C=O stretching of the ketone and lactam groups, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak corresponding to the isotopic pattern of bromine.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is primarily centered around its three functional groups: the secondary amine, the two carbonyl groups, and the bromine atom on the aromatic ring. This versatility allows for the synthesis of a wide range of derivatives.

-

N-Substitution: The nitrogen atom of the indole ring can be readily alkylated or acylated to introduce various substituents.[7]

-

Reactions at the C3-Carbonyl Group: The C3-carbonyl group is highly reactive and can undergo condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, respectively.[8] These intermediates are valuable precursors for the synthesis of more complex heterocyclic systems.

-

Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse aryl and vinyl groups.[6]

The ability to functionalize this compound at multiple positions makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of this compound derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Caspase Activation: Certain this compound derivatives have been shown to induce apoptosis in cancer cells by activating effector caspases, such as caspase-3 and caspase-7.

Antimicrobial Activity

Derivatives of this compound have exhibited significant activity against a range of bacteria and fungi.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS).

Antiviral Activity

Recent research has highlighted the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. Some derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. By inhibiting this protease, these compounds can block the viral life cycle.[9]

Experimental Protocols for Biological Assays

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the broth medium.

-

Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the exploration and application of this compound and its analogues in drug discovery and development. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will undoubtedly pave the way for the creation of more potent and selective therapeutic agents.

References

- 1. This compound | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 87-48-9 [m.chemicalbook.com]

- 5. This compound | 87-48-9 [chemicalbook.com]

- 6. journals.umz.ac.ir [journals.umz.ac.ir]

- 7. This compound | 87-48-9 | Benchchem [benchchem.com]

- 8. ajpp.in [ajpp.in]

- 9. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Bromoisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of a bromine atom at the 5-position of the isatin ring, yielding 5-Bromoisatin, has been shown to enhance the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for different derivatives against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine | 3f (5-Bromo-3-[4-(2-Amino-6-(4-bromophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one) | S. aureus | 0.329 | [1] |

| Pyrimidine | 3g (5-Bromo-3-[4-(2-Amino-6-(4-nitrophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one) | S. aureus | 0.355 | [1] |

| Pyrimidine | 3h (5-Bromo-3-[4-(2-Amino-6-(3-nitrophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one) | S. aureus | 0.355 | [1] |

| Pyrimidine | 3i (5-Bromo-3-[4-(2-Amino-6-(2,4-dichlorophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one) | S. aureus | 0.336 | [1] |

| Indolin-2-one | 4g | A549 (Lung) | 2.1±0.3 | [2] |

| Indolin-2-one | 4h | A549 (Lung) | 1.8±0.2 | [2] |

| Indolin-2-one | 4i | A549 (Lung) | 3.5±0.4 | [2] |

| Indolin-2-one | 5h | Bel7402 (Liver) | 4.2±0.5 | [2] |

| Indolin-2-one | 6d | HepG2 (Liver) | 3.7±0.4 | [2] |

| Indolin-2-one | 7a | HeLa (Cervical) | 5.1±0.6 | [2] |

| Indolin-2-one | 7b | HCT116 (Colon) | 6.3±0.7 | [2] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] this compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[3]

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell proliferation.[5] this compound derivatives can act as EGFR inhibitors, blocking the downstream RAS-RAF-MEK-ERK and PI3K/AKT pathways, thereby halting cell proliferation and survival.[5]

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[6] Dysregulation of CDK2 activity is a common feature in many cancers.[6] this compound derivatives can inhibit CDK2, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[6][7]

References

- 1. ajpp.in [ajpp.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromoisatin (CAS No. 87-48-9): A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisatin, an indole derivative identified by CAS number 87-48-9, is a pivotal building block in medicinal chemistry and organic synthesis. Its versatile scaffold allows for the generation of a diverse array of bioactive molecules, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and key applications in drug development. Detailed experimental protocols for its synthesis and the preparation of notable derivatives are presented, alongside a comprehensive summary of its spectroscopic and structural data. Furthermore, this guide elucidates the molecular mechanisms of action for its derivatives, focusing on their modulation of critical signaling pathways implicated in cancer pathogenesis, such as the VEGFR-2 and CDK2 pathways.

Physicochemical and Spectroscopic Data

This compound typically appears as an orange to red crystalline solid.[1][2] It is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 87-48-9 | [4] |

| Molecular Formula | C₈H₄BrNO₂ | [4] |

| Molecular Weight | 226.03 g/mol | [4] |

| Appearance | Orange to red crystalline powder/needles | [1][2][5] |

| Melting Point | 247-253 °C | [5][6] |

| Solubility | Soluble in DMF; Sparingly soluble in water, ethanol | [1][2][3] |

| pKa (Predicted) | 8.74 ± 0.20 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR (500 MHz, DMSO-d₆) | δ = 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H), 11.1 (s, 1H) | [7] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ = 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05 | [7] |

| Infrared (IR) (KBr disc) | Major peaks consistent with carbonyl and aromatic functionalities. | [4][8] |

| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the isotopic pattern of bromine. | [4] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Orthorhombic | [4] |

| Space Group | P n a 2₁ | [4] |

| Unit Cell Dimensions | a = 25.1411 Å, b = 5.6851 Å, c = 5.1593 Å, α = β = γ = 90° | [4] |

Synthesis and Derivatization

This compound serves as a versatile starting material for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic systems.

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the direct bromination of isatin using Pyridinium bromochromate (PBC).[7]

Experimental Protocol: Synthesis of this compound from Isatin [7]

-

Suspend Pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

-

Add a solution of isatin (10 mmol) in a small amount of acetic acid to the suspension.

-

Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

-

After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield this compound as an orange solid (yields up to 89%).

Synthesis of this compound Derivatives

The reactivity of the carbonyl group at the C-3 position and the nitrogen atom at the N-1 position of the isatin ring allows for extensive derivatization.

Experimental Protocol: Synthesis of a this compound Schiff Base [9]

-

Dissolve an equimolar quantity of this compound (0.01 mol) and a primary amine (e.g., 4-aminoacetophenone, 0.01 mol) in 50 mL of ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Reflux the mixture for several hours.

-

Allow the reaction mixture to cool to room temperature, during which the Schiff base product precipitates.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Applications in Drug Development and Biological Activity

This compound is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

-

Kinase Inhibition: Certain brominated isatin derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[10] Inhibition of CDK2 can lead to cell cycle arrest and prevent the proliferation of cancer cells. Other isatin derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[9]

-

Induction of Apoptosis: Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial pathway of apoptosis, culminating in the activation of caspases and subsequent cell death.[11]

Antimicrobial Activity

Various Schiff bases and heterocyclic derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[12] These compounds have shown activity against a range of bacterial and fungal strains.[9] The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) against specific pathogens.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives is rooted in their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[13] this compound derivatives can inhibit VEGFR-2, thereby blocking these downstream effects and preventing the formation of new blood vessels that tumors need to grow.[9]

Inhibition of the CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, is a key driver of the G1/S phase transition of the cell cycle.[7] Dysregulation of CDK2 activity is a common feature of cancer cells. This compound derivatives that inhibit CDK2 can halt the cell cycle at the G1/S checkpoint, preventing DNA replication and cell division, ultimately leading to the suppression of tumor growth.[10]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of its chemical modification have led to the discovery of a wide range of derivatives with potent biological activities, particularly in the fields of oncology and microbiology. The ability of these compounds to modulate key signaling pathways, such as those mediated by VEGFR-2 and CDK2, underscores their potential for targeted therapies. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the development of new and effective drugs for a variety of diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]

- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 11. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Solubility of 5-Bromoisatin in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of isatin, is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring both a hydrogen bond donor and acceptor, as well as a hydrophobic core, results in a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the known solubility characteristics of this compound and details the experimental protocols for its quantitative determination.

Qualitative Solubility Profile

Qualitative data from various chemical suppliers and scientific literature consistently describe the solubility of this compound in several common organic solvents. This information is crucial for initial solvent screening for chemical reactions and purification.

-

High Solubility: this compound is reported to be readily soluble in N,N-dimethylformamide (DMF).[1][2][3][4][5] This high solubility makes DMF a suitable solvent for reactions involving this compound, especially those requiring a polar aprotic medium.

-

Moderate Solubility: The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and ethanol.[6] The solubility in ethanol is sufficient to allow for recrystallization, as evidenced by reports of forming red prisms or needles from this solvent.[1]

-

Low Solubility: While not extensively reported, it can be inferred from its structure and the aforementioned data that this compound has limited solubility in non-polar solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Shake-Flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Shake-Flask / HPLC |

| Ethanol (EtOH) | 25 | Data Not Available | Shake-Flask / HPLC |

| Methanol (MeOH) | 25 | Data Not Available | Shake-Flask / HPLC |

| Acetone | 25 | Data Not Available | Shake-Flask / HPLC |

| Acetonitrile (ACN) | 25 | Data Not Available | Shake-Flask / HPLC |

| Dichloromethane (DCM) | 25 | Data Not Available | Shake-Flask / HPLC |

| Ethyl Acetate (EtOAc) | 25 | Data Not Available | Shake-Flask / HPLC |

Note: This table is intended to be populated with experimentally determined data. The methodologies described in Section 4.0 provide a framework for generating this information.

Experimental Protocols for Solubility Determination

The following protocols describe the standard "shake-flask" method for determining the equilibrium solubility of a compound, which is considered a reliable and widely used technique.[7][8][9] Quantification of the dissolved this compound can be achieved using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1.1 Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

4.1.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with a saturated solution has been reached.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.

4.2.1 Instrumentation and Conditions (Example)

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan)

-

Column Temperature: 30 °C

4.2.2 Calibration Curve

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Quantification by UV-Vis Spectroscopy

This method is a simpler and faster alternative to HPLC, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.

4.3.1 Procedure

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure Absorbance: Measure the absorbance of each standard at the λmax.

-

Plot Calibration Curve: Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Determine Unknown Concentration: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine its concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationship for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram shows the logical considerations for solvent selection based on the solubility profile.

Conclusion

While qualitative data provides a useful starting point, quantitative solubility data is indispensable for robust process development and formulation in research and industry. This compound's solubility in DMF, DMSO, and ethanol highlights its amenability to a range of synthetic and purification techniques. The experimental protocols detailed in this guide provide a clear and reliable framework for researchers to determine the precise solubility of this compound in these and other organic solvents, thereby facilitating its effective use in drug discovery and materials science. The generation and dissemination of such quantitative data will be a valuable contribution to the chemical science community.

References

- 1. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Thermodynamic Functions of Isatin in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. enamine.net [enamine.net]

5-Bromoisatin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisatin, a halogenated derivative of the endogenous molecule isatin, has emerged as a promising scaffold in anticancer drug discovery. This technical guide provides an in-depth overview of the core mechanisms through which this compound exerts its cytotoxic and antiproliferative effects on cancer cells. This document details the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Quantitative data on its activity against various cancer cell lines are presented, alongside detailed experimental protocols for the key assays used to elucidate its mechanism of action. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its biological activity.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Among these, this compound stands out as a versatile precursor and an active scaffold for the synthesis of novel therapeutic agents.[2] Its structure, featuring a bromine atom at the 5-position of the isatin core, contributes to its unique physicochemical properties and biological activities.[1] Research has demonstrated that this compound and its derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines, making it a subject of intensive investigation for the development of new oncology drugs.[3][4] This guide synthesizes the current understanding of this compound's mechanism of action in cancer cells.

Core Mechanism of Action in Cancer Cells

The anticancer activity of this compound is multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with crucial signaling cascades that govern cancer cell proliferation and survival.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in various cancer cell lines, particularly in leukemia cells. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Key events in this compound-induced apoptosis include:

-

Activation of Caspases: Treatment with this compound derivatives leads to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases. This activation is a central event in the apoptotic cascade.

-

DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cancer cells upon treatment with this compound derivatives.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is often dysregulated in cancer. This compound derivatives have been shown to upregulate the expression of pro-apoptotic members while downregulating anti-apoptotic proteins, thereby promoting cell death.

-

Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by some isatin derivatives is linked to the generation of reactive oxygen species, which can cause cellular damage and trigger programmed cell death.

Cell Cycle Arrest at G0/G1 Phase

This compound and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5][6] This prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting their division.

The mechanism of G0/G1 arrest involves the modulation of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): A decrease in the levels of G1-specific cyclins (e.g., Cyclin D1, D2, D3, and E) and their partner CDKs (CDK2, CDK4, and CDK6) has been observed following treatment with this compound derivatives.[5][6]

-

Retinoblastoma Protein (Rb) Phosphorylation: The inhibition of CDK activity leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

CDK Inhibitors: An upregulation of CDK inhibitors, such as p21 and p27, can also contribute to the G0/G1 arrest.[5][6]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting key signaling pathways that are often constitutively active in cancer, promoting cell survival and proliferation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in many cancers. Constitutive STAT3 signaling promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound derivatives have been identified as inhibitors of the STAT3 signaling pathway.

The inhibitory mechanism involves:

-

Decreased STAT3 Phosphorylation: this compound can reduce the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its activation, dimerization, and nuclear translocation.

Microtubules are dynamic cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some derivatives of this compound act as microtubule-destabilizing agents.

This mechanism involves:

-

Binding to the Colchicine Site: These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network. This results in mitotic arrest and subsequent apoptosis.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | >100 |

| HL-60(TB) | Leukemia | 25.1 |

| K-562 | Leukemia | 22.4 |

| MOLT-4 | Leukemia | >100 |

| RPMI-8226 | Leukemia | 19.5 |

| SR | Leukemia | 20.0 |

| NSCL Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 23.4 |

| EKVX | Non-Small Cell Lung | 20.9 |

| HOP-62 | Non-Small Cell Lung | 25.7 |

| HOP-92 | Non-Small Cell Lung | 20.0 |

| NCI-H226 | Non-Small Cell Lung | 20.9 |

| NCI-H23 | Non-Small Cell Lung | 20.4 |

| NCI-H322M | Non-Small Cell Lung | 20.0 |

| NCI-H460 | Non-Small Cell Lung | 20.9 |

| NCI-H522 | Non-Small Cell Lung | 20.0 |

| Colon Cancer | ||

| COLO 205 | Colon | 20.4 |

| HCC-2998 | Colon | 20.4 |

| HCT-116 | Colon | 20.0 |

| HCT-15 | Colon | 20.4 |

| HT29 | Colon | 20.4 |

| KM12 | Colon | 20.4 |

| SW-620 | Colon | 20.0 |

| CNS Cancer | ||

| SF-268 | CNS | 20.4 |

| SF-295 | CNS | 20.4 |

| SF-539 | CNS | 20.9 |

| SNB-19 | CNS | 20.4 |

| SNB-75 | CNS | 20.0 |

| U251 | CNS | 20.4 |

| Melanoma | ||

| LOX IMVI | Melanoma | 20.4 |

| MALME-3M | Melanoma | 20.0 |

| M14 | Melanoma | 20.4 |

| SK-MEL-2 | Melanoma | 20.4 |

| SK-MEL-28 | Melanoma | 20.4 |

| SK-MEL-5 | Melanoma | 20.0 |

| UACC-257 | Melanoma | 20.4 |

| UACC-62 | Melanoma | 20.4 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 20.4 |

| OVCAR-3 | Ovarian | 20.4 |

| OVCAR-4 | Ovarian | 20.4 |

| OVCAR-5 | Ovarian | 20.0 |

| OVCAR-8 | Ovarian | 20.4 |

| NCI/ADR-RES | Ovarian | 20.4 |

| SK-OV-3 | Ovarian | 20.4 |

| Renal Cancer | ||

| 786-0 | Renal | 20.0 |

| A498 | Renal | 20.4 |

| ACHN | Renal | 20.4 |

| CAKI-1 | Renal | 20.4 |

| RXF 393 | Renal | 20.4 |

| SN12C | Renal | 20.4 |

| TK-10 | Renal | 20.4 |

| UO-31 | Renal | 20.4 |

| Prostate Cancer | ||

| PC-3 | Prostate | 20.4 |

| DU-145 | Prostate | 20.4 |

| Breast Cancer | ||

| MCF7 | Breast | 20.9 |

| MDA-MB-231/ATCC | Breast | 20.4 |

| HS 578T | Breast | 20.4 |

| BT-549 | Breast | 20.0 |

| T-47D | Breast | 20.4 |

| MDA-MB-435 | Breast | 20.4 |

Data obtained from the NCI Developmental Therapeutics Program database for NSC identifier 4980 (this compound). The GI50 is the concentration of the drug that causes 50% inhibition of cell growth.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][10][11]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[14][15][16]

-

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated STAT3.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[17]

-

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP

-

This compound

-

Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add this compound or control compounds to the reaction mixture.

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the change in absorbance at 340 nm over time in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the this compound-treated samples to the control samples to determine its effect on tubulin polymerization.[17]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general workflows for the key experimental protocols.

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

Caption: General experimental workflows for key assays.

Conclusion

This compound demonstrates significant potential as a scaffold for the development of novel anticancer agents. Its mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle at the G0/G1 phase, and the inhibition of critical oncogenic signaling pathways such as STAT3. Furthermore, its derivatives have shown promise as microtubule-destabilizing agents. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate and harness the therapeutic potential of this compound and its analogues. Future research should focus on elucidating the precise molecular targets and optimizing the structure of this compound to enhance its efficacy and selectivity for cancer cells.

References

- 1. CAS 87-48-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 87-48-9 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. if-pan.krakow.pl [if-pan.krakow.pl]

- 10. benchchem.com [benchchem.com]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer and antiproliferative activity of natural brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Bromoisatin: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisatin (5-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) and recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.88 | d | 8.3 | 1H | H-7 |

| 7.74 | dd | 8.3, 1.9 | 1H | H-6 |

| 7.66 | d | 1.9 | 1H | H-4 |

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows eight signals, corresponding to the eight carbon atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 115.13 | C-7 |

| 115.15 | C-5 |

| 120.44 | C-3a |

| 127.76 | C-4 |

| 140.89 | C-6 |

| 150.43 | C-7a |

| 159.84 | C-2 (Amide C=O) |

| 184.05 | C-3 (Ketone C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded using a Potassium Bromide (KBr) disc or as a nujol mull.[2] The characteristic absorption bands are indicative of the N-H, C=O (amide and ketone), and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3100 | N-H stretching (amide) |

| ~1750-1730 | C=O stretching (ketone) |

| ~1700-1680 | C=O stretching (amide) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~800-750 | C-H bending (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is used to determine its molecular weight and fragmentation pattern. The molecular ion peak corresponds to the mass of the molecule with the most abundant isotopes.

| m/z | Assignment |

| 225/227 | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d6, in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each carbon.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A few milligrams of this compound are finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

Mass Spectrometry

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841, its journey from a simple byproduct of indigo oxidation to a versatile pharmacophore in modern drug discovery is a testament to its remarkable chemical reactivity and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin compounds, details key experimental protocols for their synthesis, summarizes their quantitative biological activities, and explores their mechanisms of action through critical signaling pathways.

Discovery and Historical Milestones

The story of isatin is intrinsically linked to the historic dye, indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new crystalline substance from the oxidation of indigo using nitric and chromic acids.[1][2] This orange-red crystalline compound was named isatin.[3][4] Initially, research focused on elucidating its structure and exploring its fundamental chemical reactions.

For nearly 140 years, isatin was considered a purely synthetic molecule.[5] However, this perception changed with its discovery in various natural sources. Isatin has been identified in plants of the Isatis genus, the fruit of the cannonball tree (Couroupita guianensis), and as a metabolic derivative of adrenaline in humans.[1][5] It is also a component of the secretion from the parotid gland of Bufo frogs.[3][6]

The 20th century marked a significant shift towards exploring the biological potential of isatin and its derivatives. A pivotal moment was the development of isatin-β-thiosemicarbazone (Methisazone) as an antiviral agent, which spurred further investigations into the medicinal applications of this scaffold.[7][8] Today, isatin derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][8][9]

Synthesis of Isatin and its Derivatives: Key Experimental Protocols

Several methods have been developed for the synthesis of the isatin core and its substituted analogs. The Sandmeyer, Stolle, and Gassman syntheses are among the most classical and widely used approaches.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a reliable and long-standing method for preparing a variety of substituted isatins from anilines.[10][11] It is a two-step process involving the formation of an α-(hydroxyimino)acetanilide (isonitrosoacetanilide) intermediate, followed by acid-catalyzed cyclization.[10][12]

Experimental Protocol: Synthesis of 5-Bromoisatin [10]

-

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide (Isonitrosoacetanilide intermediate)

-

To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 equivalents) in water.

-

Subsequently, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

-

Heat the reaction mixture to 90-100°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter the resulting precipitate.

-

Wash the precipitate with water and dry to yield the isonitrosoacetanilide intermediate.

-

-

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid (sp. gr. 1.84) at 50°C in a round-bottomed flask equipped with a mechanical stirrer.

-

Maintain the reaction temperature between 60°C and 70°C during the addition.[13]

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound.

-

Logical Workflow for Sandmeyer Isatin Synthesis

Workflow for the Sandmeyer Isatin Synthesis.

Stolle Isatin Synthesis

The Stolle synthesis is particularly useful for preparing N-substituted isatins.[14][15] It involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[16]

Experimental Protocol: Synthesis of N-Alkylisatin [17]

-

In an inert solvent such as dichloromethane, react the N-substituted aniline with oxalyl chloride to form the corresponding chlorooxalylanilide intermediate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent like carbon disulfide or nitrobenzene.

-

Heat the mixture to induce cyclization.

-

After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of ice and acid.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Logical Workflow for Stolle Isatin Synthesis

Workflow for the Stolle Isatin Synthesis.

Gassman Isatin Synthesis

The Gassman synthesis provides a route to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[18]

Experimental Protocol: General Procedure [18]

-

Synthesize the 3-methylthio-2-oxindole intermediate from a substituted aniline. This can be achieved via an N-chloroaniline intermediate which reacts with a methylthioacetate ester to form an azasulfonium salt.

-

Oxidize the 3-methylthio-2-oxindole intermediate to the corresponding substituted isatin.

-

The yield for this process is reported to be in the range of 40-81%.[18]

Quantitative Biological Activity of Isatin Derivatives

Isatin and its derivatives exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antibacterial effects.

Anticancer Activity

Isatin derivatives have shown significant cytotoxic activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | [2][19] |

| Isatin-based imidazole compounds | Breast Cancer (PI3K inhibition) | - | [2][19] |

| Isatin-3-oxime-based hydroxamic acids | SW620 (colon), MCF-7 (breast), PC3 (prostate), AsPC-1 (pancreatic), NCI-H460 (lung) | <10 | [2][19] |

| Triazole tethered isatin-coumarin hybrids (Tubulin polymerization inhibitors) | Various | a few µM | [2] |

| Di/trisubstituted isatin analogue (Compound 2) | Jurkat (T lymphocyte) | 0.03 | [6] |

| Bis-isatin analogues (8 compounds) | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7, MCF-7/DOX | 8.32–49.73 | [6] |

| Benzofuran-isatin conjugates (12b, 12e, 12f, 12i–k) | MCF-7, MCF-7/DOX, DU-145, MDR DU-145 | 47.6–96.7 | [6] |

| Benzofuran–isatin hybrids (14g, 14h) | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [6] |

| Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin hybrid (15i) | A549, HepG2, SF-268 | 78.1–90.7 | [6] |

| 5,7-dibromoisatin analog 6 | HT29 (colon) | ~1 | [1][5] |

| 5,7-dibromoisatin analog 11 | HT29 (colon) | ~1 | [1][5] |

| 5,7-dibromoisatin analog 13 | HT29 (colon) | ~1 | [1][5] |

| Imidazolidine-based isatin derivative (IST-02) | HuH-7 (hepatoma) | 3.07 ± 9.47 | [9] |

| Thiazolidine-based isatin derivative (IST-04) | HuH-7 (hepatoma) | 14.60 ± 2.49 | [9] |

| Isatin-pomalidomide hybrid (Compound 11) | U266B1 (multiple myeloma) | 2.5 | [20] |

| Isatin-pomalidomide hybrid (Compound 11) | RPMI8226 (multiple myeloma) | 6.7 | [20] |

| Isatin-sulphonamide derivative (20d) (Caspase-3 inhibitor) | - | 2.33 | [21][22] |

Antibacterial Activity

Isatin derivatives have also demonstrated potent activity against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Isatin | Campylobacter jejuni & Campylobacter coli | <1.0–16.0 | [23] |

| Halogenated isatins | S. aureus | as low as 1 | [24] |

| Isatin derivative (3b) | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | [25] |

| Isatin derivative (3e) | C. tropicalis, T. rubrum | 6.25 | [25] |

| Substituted indolinones | M. tuberculosis H37Rv | 10-20 | [8][26] |

| Isatin-ciprofloxacin hybrid | Various | 0.03-8 | [27] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isatin derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Anticancer Mechanisms

The anticancer effects of isatin compounds are often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling cascades.

-

Tubulin Polymerization Inhibition: Certain isatin derivatives, such as isatin-chalcone and isatin-coumarin hybrids, bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.[1][24] This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle.[24]

-

Caspase Activation and Apoptosis: Many isatin derivatives induce apoptosis through the intrinsic mitochondrial pathway.[3] They can decrease the expression of the anti-apoptotic protein Bcl-2 while maintaining the levels of the pro-apoptotic protein Bax, leading to a reduced Bcl-2/Bax ratio.[3] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3 and caspase-7.[3][7] Isatin sulfonamides are known to be potent and selective inhibitors of caspase-3 and -7.[21]

Signaling Pathway: Caspase-Mediated Apoptosis

Caspase activation pathway induced by isatin derivatives.

-

p53 Signaling Pathway Activation: Some isatin-based compounds can activate the tumor suppressor protein p53.[4][28] They can interfere with the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[28][29] Activated p53 then transcriptionally upregulates target genes such as PUMA (p53 upregulated modulator of apoptosis), which promotes apoptosis.[4][28]

Signaling Pathway: p53 Activation

p53 signaling pathway activation by isatin derivatives.

-

Kinase Inhibition: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3] For instance, isatin-quinazoline hybrids can inhibit both EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are key players in angiogenesis.[24] Other derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, leading to cell cycle arrest.[3]

Conclusion

From its serendipitous discovery as an oxidation product of indigo to its current status as a privileged scaffold in medicinal chemistry, isatin has demonstrated remarkable versatility. Its rich chemical reactivity allows for the synthesis of a vast library of derivatives with a broad spectrum of biological activities. The ability of these compounds to modulate key cellular processes, including apoptosis, cell cycle progression, and various signaling pathways, underscores their therapeutic potential. For researchers and drug development professionals, the isatin core continues to be a fertile ground for the design and discovery of novel therapeutic agents to address a wide range of diseases.

References

- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. Novel Isatin-based activator of p53 transcriptional functions in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 7. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. synarchive.com [synarchive.com]

- 12. biomedres.us [biomedres.us]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. synarchive.com [synarchive.com]

- 15. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Bromoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of the endogenous indole, isatin, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to the synthesis of derivatives with diverse biological activities. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound, focusing on its direct molecular interactions and effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.